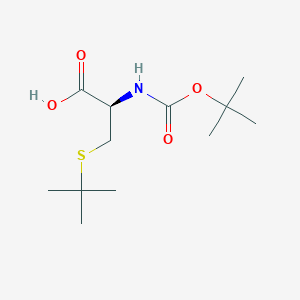

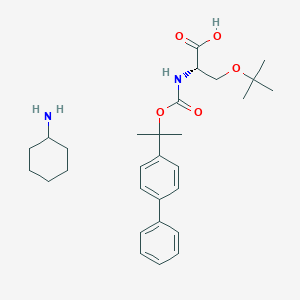

Bpoc-Ser(Tbu)-OH CHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Peptide Synthesis and Racemization

Bpoc-Ser(Tbu)-OH CHA is involved in the field of peptide synthesis. A study by Fenza et al. (1998) reported high levels of racemization of a similar compound, Fmoc-Ser(tBu)-OH, during stepwise solid-phase peptide synthesis under continuous-flow conditions. The research highlights the importance of the conditions used in the peptide synthesis process, specifically mentioning the use of collidine as a tertiary base to reduce racemization rates during the incorporation of serine in the peptide chain (Fenza et al., 1998).

Chemical Protective Measures and Deblocking Conditions

Another study by Kemp et al. (2009) detailed the practical preparation and deblocking conditions for N-α-2-(p-biphenylyl)-2-propyloxycarbonyl)-amino acid (N-α-Bpoc-Xxx-OH) derivatives, including Bpoc-Ser(OtBu)-OH. This research provided reproducible preparations for various L-amino acid derivatives and studied the deblocking of N-α-Bpoc peptides. The study is significant for understanding the chemical properties and handling of this compound in various applications, especially in peptide synthesis (Kemp et al., 2009).

Endocrine-Disrupting Chemicals and Health Impact

Although not directly related to this compound, there's substantial research on the impact of chemicals structurally similar to bisphenol A (BPA), which is structurally related to bisphenol compounds. Studies have shown that these chemicals, including BPA and its derivatives, can act as endocrine disruptors, affecting various biological processes and health outcomes. For instance, Kitamura et al. (2005) examined the endocrine-disrupting activities of BPA and related compounds, revealing significant variations in their estrogenic and anti-androgenic activities. This research could provide insights into the potential biological interactions and effects of this compound, given its structural relation to these compounds (Kitamura et al., 2005).

Propriétés

IUPAC Name |

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAJOHYGKAYNGC-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.